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molecular formula C11H9NO3 B8309113 4-Methyl-3-(3-furyl)nitrobenzene CAS No. 710351-87-4

4-Methyl-3-(3-furyl)nitrobenzene

Cat. No. B8309113
M. Wt: 203.19 g/mol
InChI Key: TUVXPFIKWFDPQB-UHFFFAOYSA-N
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Patent
US08299108B2

Procedure details

A suspension of 4-methyl-3-(3-furyl) nitrobenzene 1 (91 mg, 0.45 mmol) and Lindlar's catalyst (0.2 mmol) in methanol was placed under an H2 atmosphere and the resulting reaction was maintained overnight at rt. The reaction mixture was filtered through Celite and the remaining solids were washed with EtOAc. The combined organic portions were concentrated to provide 74 mg (0.43 mmol, 96%) of an amber residue as 2: 1H NMR (300 MHz, CD3OD) δ 7.56 (app t, J=1.1 Hz, 1H), 7.52 (dd, J=1.7, 1.9 Hz, 1 H), 6.97 (d, J=8.0 Hz, 1H), 6.75 (d, J=2.5 Hz, 1H), 6.60 (m, 2H), 2.23 (s, 3H).
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Lindlar's catalyst
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[CH:15]=[CH:14][O:13][CH:12]=1>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CO>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]1[CH:15]=[CH:14][O:13][CH:12]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
91 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])C1=COC=C1
Name
Lindlar's catalyst
Quantity
0.2 mmol
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the remaining solids were washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic portions were concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(N)C=C1)C1=COC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.43 mmol
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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